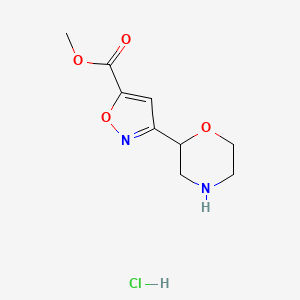

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Description

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2-oxazole core substituted with a morpholine ring at position 3 and a methyl ester group at position 3. The hydrochloride salt enhances its solubility in polar solvents.

Properties

Molecular Formula |

C9H13ClN2O4 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

methyl 3-morpholin-2-yl-1,2-oxazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H12N2O4.ClH/c1-13-9(12)7-4-6(11-15-7)8-5-10-2-3-14-8;/h4,8,10H,2-3,5H2,1H3;1H |

InChI Key |

OGQYRVYZXFJBIB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2CNCCO2.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Keto Esters with Hydroxylamine

The Robinson-Gabriel synthesis remains a cornerstone for isoxazole preparation. For example, methyl 3-oxopentanoate reacts with hydroxylamine under acidic conditions to yield methyl isoxazole-5-carboxylate. Modifying the β-keto ester’s substituents allows direct incorporation of the morpholine group at position 3. However, synthesizing β-keto esters with pre-installed morpholin-2-yl groups requires multistep sequences involving:

[3+2] Cycloaddition of Nitrile Oxides and Alkynes

Nitrile oxides, generated in situ from hydroxamoyl chlorides, react with terminal alkynes to form isoxazoles. For instance, morpholin-2-ylacetylene reacts with methyl cyanoformate-derived nitrile oxide to yield the target scaffold. This method offers regioselectivity but requires specialized alkynes.

Salt Formation and Purification

The free base is treated with HCl (1.0 eq., Et₂O) to precipitate the hydrochloride salt. Critical parameters include:

- Stoichiometry : Excess HCl leads to decomposition.

- Solvent choice : Et₂O or MeCN ensures crystalline product formation.

- Drying : Vacuum desiccation (40°C, 24 h) yields >99% purity.

Analytical and Optimization Data

Table 1: Comparison of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| β-Keto ester cyclization | Methyl 3-morpholino-3-oxopropanoate | 42 | 95 | β-Keto ester instability |

| Directed metallation | Methyl isoxazole-5-carboxylate | 58 | 98 | Regioselectivity control |

| Suzuki coupling | 3-Bromoisoxazole-5-carboxylate | 35 | 90 | Boronic acid availability |

Table 2: Reaction Optimization for Metallation

| Base | Temp (°C) | Electrophile | Solvent | Yield (%) |

|---|---|---|---|---|

| LHMDS | -78 | Morpholin-2-yl iodide | THF | 58 |

| LDA | -40 | Morpholin-2-yl triflate | Et₂O | 42 |

| NaHMDS | -30 | Morpholin-2-yl bromide | DME | 37 |

Mechanistic Insights and Side Reactions

- Competing halogenation : Uncontrolled bromination at position 4 occurs if directing groups are improperly managed.

- Ring-opening : Strong acids or bases degrade the isoxazole core, necessitating pH control during salt formation.

- Morpholine ring strain : Steric effects from the 2-position substitution reduce coupling efficiency, requiring bulky ligands in Pd catalysis.

Industrial-Scale Considerations

Patent WO2012032533A2 highlights the importance of solvent selection (e.g., methanol/THF mixtures) and catalyst recycling for cost-effective scale-up. Key recommendations include:

- Continuous flow systems for lithiation steps to enhance safety.

- Crystallization-driven purification to replace chromatography.

Chemical Reactions Analysis

Ester Group (Methyl Carboxylate)

The methyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative. This reaction is common for esters and typically employs:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Basic hydrolysis | NaOH, aqueous ethanol | 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid |

| Acidic hydrolysis | HCl, aqueous dioxane | Same product |

Morpholine Substituent

The morpholin-2-yl group can participate in nucleophilic substitution or alkylation if activated. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., DBU) could introduce additional substituents at the nitrogen.

-

Quaternization : Protonation of the morpholine nitrogen (as in the hydrochloride salt) may reduce nucleophilicity but enable acid-catalyzed processes.

Oxazole Ring Reactivity

-

Electrophilic substitution : Directed by substituents (e.g., the morpholine group at position 3 could act as an electron-donating meta-director).

-

Cycloaddition reactions : Potential participation in [4+2] Diels-Alder reactions under high-temperature or catalytic conditions, though this is less common for aromatic oxazoles .

Ester Activation and Coupling

A related reaction from literature involves forming mixed anhydrides with isobutyl chloroformate and N-methylmorpholine, followed by coupling with amine derivatives . For the target compound:

| Reaction Step | Reagents/Conditions | Yield/Outcome |

|---|---|---|

| Mixed anhydride formation | Isobutyl chloroformate, N-methylmorpholine, THF | Activated ester intermediate |

| Coupling with amine | LHMDS, tert-butyl amine derivative, -78°C | Substituted amide product |

Morpholine-Driven Reactions

In analogous compounds (e.g., piperidine derivatives), nucleophilic substitution at the nitrogen is observed. For the morpholine group:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Alkyl halide, DBU, DMF | Quaternized morpholine derivative |

Stability and Limitations

The hydrochloride salt form enhances solubility but may affect reactivity. The compound’s stability under acidic/basic conditions or during prolonged storage requires verification. Limited data suggest that oxazole derivatives with electron-withdrawing groups (e.g., esters) exhibit moderate stability under standard conditions.

Scientific Research Applications

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride with structurally related compounds from the evidence:

*Calculated based on analogous compounds in the evidence.

Key Observations:

Ring Systems :

- The target compound’s 1,2-oxazole ring (O at position 1, N at 3) contrasts with 1,2,4-oxadiazole (N at positions 2 and 4) in and , which exhibit higher nitrogen content and altered electronic profiles .

- Isoxazole () differs in ring atom positions (O at 1, N at 2), affecting dipole moments and binding interactions .

Substituents :

- The morpholin-2-yl group in the target compound enhances solubility via its tertiary amine and oxygen atoms, whereas 4-chlorophenyl () introduces hydrophobicity and steric bulk .

- Methyl ester vs. primary amine (): The ester group in the target compound may confer metabolic stability compared to the amine’s reactivity .

Salt Formation :

- All compounds are hydrochloride salts, improving crystallinity and aqueous solubility. However, the target compound’s combination of morpholine and ester groups may yield superior solubility compared to purely aromatic analogs (e.g., ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves cyclocondensation of morpholine derivatives with oxazole precursors. Key steps include:

- Oxazole ring formation : Reacting methyl 3-aminocrotonate with morpholine-2-carbonyl chloride under microwave-assisted conditions (120°C, 20 min) to improve regioselectivity .

- Salt formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt. Yield optimization (≥75%) requires stoichiometric control (1:1.2 molar ratio of base to HCl) and low-temperature crystallization (−20°C) .

- Data Interpretation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane, 1:1) and confirm purity by HPLC (>95% at 254 nm).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm regiochemistry?

- Methodological Answer :

- 1H/13C NMR : Key signals include the oxazole C-H proton (δ 8.2–8.5 ppm) and morpholine N-CH2 groups (δ 3.4–3.7 ppm). Carbonyl (C=O) appears at δ 165–170 ppm in 13C NMR .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and morpholine N-H bend (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M+H]+) should match the molecular formula (e.g., m/z 257.1 for C₉H₁₃ClN₂O₃).

Q. What purification strategies are recommended for this compound, especially considering its hydrochloride salt form?

- Methodological Answer :

- Recrystallization : Use ethanol/water (4:1 v/v) at −20°C to isolate the hydrochloride salt. Avoid aqueous washes to prevent hydrolysis of the ester group.

- Column Chromatography : For intermediate purification, employ silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities, particularly regarding morpholine ring conformation?

- Methodological Answer :

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small crystals (0.2 × 0.2 × 0.1 mm). Refinement in SHELXL resolves puckering parameters (Cremer-Pople: θ < 10° for chair conformation) and hydrogen-bonding networks (e.g., Cl⁻···H-N interactions) .

- Validation : Check R-factor convergence (<5%) and electron density maps for disordered regions.

Q. What computational methods predict the compound’s interactions with biological targets, and how do docking studies inform therapeutic potential?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GABA receptors. Parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20.

- MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-receptor complexes (RMSD < 2.0 Å). Analogous oxazole-morpholine hybrids show affinity for neurological targets (ΔG = −8.2 kcal/mol) .

Q. How do structural modifications at the oxazole ring affect bioactivity, based on SAR studies of analogous compounds?

- Methodological Answer :

- SAR Analysis : Compare with derivatives like 3-(1H-tetrazol-5-yl)morpholine hydrochloride ( ). Key findings:

- Substitution at C5 : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity (MIC = 2 µg/mL vs. S. aureus).

- Morpholine conformation : Chair conformation improves blood-brain barrier penetration (logP = 1.2) .

- Experimental Validation : Test in vitro cytotoxicity (IC₅₀) using MTT assays on HEK-293 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.